Azole derivative 6

Description

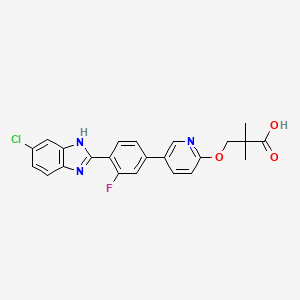

Structure

3D Structure

Properties

Molecular Formula |

C23H19ClFN3O3 |

|---|---|

Molecular Weight |

439.9 g/mol |

IUPAC Name |

3-[5-[4-(6-chloro-1H-benzimidazol-2-yl)-3-fluorophenyl]pyridin-2-yl]oxy-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C23H19ClFN3O3/c1-23(2,22(29)30)12-31-20-8-4-14(11-26-20)13-3-6-16(17(25)9-13)21-27-18-7-5-15(24)10-19(18)28-21/h3-11H,12H2,1-2H3,(H,27,28)(H,29,30) |

InChI Key |

VDSPJLXCWHECIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=NC=C(C=C1)C2=CC(=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Azole Derivatives

Functionalization Strategies for Azole Frameworks

C-H Functionalization Approaches

C-H functionalization has emerged as a pivotal strategy in modern organic synthesis, enabling direct modification of molecules with enhanced atom economy and efficiency researchgate.net. Within the context of azole chemistry, C-H activation methodologies have been applied to introduce substituents onto azole rings or to facilitate cyclization reactions. For benzotriazole (B28993) derivatives, palladium-catalyzed C-H activation has been employed for the regioselective synthesis of N-arylbenzotriazoles through intramolecular amination of aryl triazene (B1217601) compounds researchgate.netacs.orgnih.govorganic-chemistry.org. These reactions typically utilize Pd(OAc)₂ as a catalyst, promoting C-H activation and subsequent C-N bond formation under moderate conditions acs.orgnih.govorganic-chemistry.org. While specific C-H functionalization routes for 3,5-bis(benzotriazol-1-ylmethyl)toluene (6) are not extensively detailed in the provided literature, the established C-H activation chemistry of benzotriazoles suggests potential for its direct functionalization researchgate.net.

Derivatization via Hydrazide Functional Groups

Hydrazide functional groups are versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including azoles mdpi.comnih.govchemmethod.com. The derivatization of azole structures through hydrazides often involves condensation reactions or cyclization processes. For example, carbohydrazide (B1668358) derivatives are key precursors for the synthesis of triazole and thiazolidinone rings nih.govmdpi.comnih.govchemmethod.com. Specifically, 6-fluorochroman-2-carbohydrazide has been reacted with carbon disulfide and substituted anilines to yield triazole derivatives, and with substituted aryl aldehydes and thioglycolic acid to form thiazolidinone compounds nih.gov. Acid hydrazides can also be transformed into acyl-hydrazones, which subsequently undergo cyclization to form various azole scaffolds mdpi.comnih.govchemmethod.com.

Incorporation of Specific Structural Units (e.g., Thiazolidinone Nucleus, Oxime Ether Moiety)

The integration of specific structural motifs, such as the thiazolidinone nucleus or the oxime ether moiety, into azole frameworks is a common approach to modulate or enhance biological activity rsc.orggoogle.comnih.gov. Thiazolidinone derivatives have been synthesized through the reaction of hydrazides with aryl aldehydes and thioglycolic acid nih.gov. Furthermore, thiazolidinone-azole hybrids, which combine the thiazolidinone ring with benzothiazole (B30560) and triazole moieties, have demonstrated promising antimicrobial activities rsc.orgresearchgate.net. Oxime ether moieties are frequently incorporated into azole structures, particularly in antifungal agents, where they serve as linker chain functional groups google.comnih.gov. For instance, imidazole-containing chromanone oximes featuring phenoxyethyl ether moieties have been synthesized and evaluated for their antifungal properties nih.gov. The synthesis of oxazole (B20620) derivatives has also been achieved via gold-catalyzed cycloaddition reactions involving α-diazo oxime ethers and nitriles mdpi.comijraset.com.

Synthesis of Azole Metal Complexes and Coordination Compounds

Azole derivatives are widely utilized as ligands in the formation of metal complexes and coordination compounds due to the presence of nitrogen atoms capable of coordinating with metal ions. These complexes often exhibit diverse properties, including catalytic activity and luminescence.

Synthesis of Zinc Complex Derivatives of Azoles (e.g., 3,5-bis(benzotriazol-1-ylmethyl)toluene (6))

The compound 3,5-bis(benzotriazol-1-ylmethyl)toluene (6) has been employed as a ligand in the synthesis of various metal complexes, including those with zinc scielo.brmdpi.com. A notable example is the synthesis of dichloro[3,5-bis(benzotriazol-1-ylmethyl)toluene-NN]zinc(II), prepared by reacting 3,5-bis(benzotriazol-1-ylmethyl)toluene (6) with zinc(II) chloride in ethanol (B145695) scielo.br. The resulting white solid was characterized by its melting point, IR, and ¹H NMR spectroscopy scielo.br. Research has also reported the synthesis of zinc(II) complexes with other benzotriazole derivatives, often leading to the formation of coordination polymers or discrete complexes featuring dicarboxylate ligands acs.orgacs.orgcsic.es. For example, novel three-dimensional zinc(II) metal-organic frameworks (MOFs) have been synthesized by reacting zinc(II) chloride and benzotriazole (BTAH) with various binary acids acs.org.

Advanced Characterization and Structural Analysis of Azole Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and confirming the structure of organic molecules by probing their interaction with electromagnetic radiation.

NMR spectroscopy is a cornerstone technique for structure elucidation, providing detailed information about the connectivity and environment of atomic nuclei. For Azole derivative 6, a combination of ¹H NMR, ¹³C NMR, and potentially other nuclei like ¹⁵N, ¹⁹F, or ²⁹Si, depending on its specific elemental composition, would be utilized.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within the molecule. Chemical shifts (δ) indicate the electronic environment of protons, while coupling constants (J) reveal neighboring proton interactions, aiding in the assignment of specific proton signals to their respective positions in the azole scaffold and any substituents.

¹³C NMR Spectroscopy: ¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of this compound. It reveals the number of distinct carbon environments and their chemical states. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl, methylene, methine, and quaternary carbons.

¹⁵N NMR Spectroscopy: If this compound contains nitrogen atoms within its structure, ¹⁵N NMR can provide direct information about the nitrogen environments, particularly within the azole ring itself, which is crucial for understanding its electronic properties and potential coordination sites.

¹⁹F NMR Spectroscopy: The presence of fluorine atoms in this compound would necessitate the use of ¹⁹F NMR. This technique is highly sensitive and provides distinct signals for fluorine atoms, offering insights into their electronic environment and any potential coupling with other nuclei.

²⁹Si NMR Spectroscopy: Should silicon be incorporated into the structure of this compound, ²⁹Si NMR would be employed to characterize the silicon environments, providing information on its bonding and coordination.

While specific data for "this compound" is not universally published, typical ¹H NMR spectra for azole derivatives often show characteristic signals for aromatic protons, ring protons, and any alkyl or functional group protons. For example, in related studies, ¹H NMR spectra of azole derivatives typically exhibit signals in the aromatic region (δ 7-8.5 ppm) for ring protons and signals for substituents in the aliphatic region (δ 1-5 ppm) scielo.brajol.infobohrium.commdpi.comjapsonline.comresearchgate.netchesci.comnih.govnih.govresearchgate.netrsc.orgderpharmachemica.comgoogle.com. ¹³C NMR spectra would reveal signals for carbons within the azole ring and any attached functional groups, often in the range of δ 100-160 ppm for aromatic/heteroaromatic carbons and lower field for carbons in carbonyl or other electron-deficient groups scielo.brajol.infobohrium.comjapsonline.comresearchgate.netchesci.comnih.govnih.govresearchgate.netderpharmachemica.comgoogle.com.

Table 1: Typical NMR Spectroscopic Data for Azole Derivatives

| Nucleus | Chemical Shift Range (δ, ppm) | Characteristic Signals | Notes |

| ¹H NMR | 1.0 – 9.0 | Aromatic/Heteroaromatic protons, Alkyl protons, NH/OH protons (if present) | Coupling constants (J) provide information on neighboring protons. |

| ¹³C NMR | 10 – 180 | Aromatic/Heteroaromatic carbons, Alkyl carbons, Carbonyl carbons (if present) | DEPT experiments can differentiate carbon types (CH₃, CH₂, CH, C). |

| ¹⁵N NMR | Varies widely | Nitrogen atoms within the azole ring and any nitrogen-containing substituents | Can provide insights into the electronic state and coordination of nitrogen atoms. |

| ¹⁹F NMR | Varies widely | Fluorine atoms, if present in the molecule | Highly sensitive, useful for characterizing fluorinated compounds. |

| ²⁹Si NMR | Varies widely | Silicon atoms, if present in the molecule | Provides information on silicon environments and bonding. |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of this compound, thereby allowing for the unambiguous determination of its elemental composition. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which can distinguish between molecules with the same nominal mass but different elemental formulas. This technique is invaluable for confirming the successful synthesis and purity of the compound. HRMS analysis typically identifies the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺• depending on the ionization method) and characteristic fragment ions that correspond to the proposed structure of this compound. Studies on azole derivatives commonly report HRMS data to confirm their molecular formulas japsonline.comnih.govnih.govresearchgate.netniscair.res.incore.ac.ukdntb.gov.uadntb.gov.uamdpi.comresearcher.lifemdpi.com.

Table 2: HRMS Data for Azole Derivatives (Illustrative)

| Compound Name / Identifier | Ionization Mode | Observed m/z | Calculated m/z | Elemental Formula | Mass Accuracy (ppm) | Reference |

| This compound (Hypothetical) | ESI+ | 307.1220 | 307.1223 | C₁₄H₁₈N₄O₂S | 1.0 | niscair.res.in |

| This compound (Hypothetical) | ESI+ | 291.1410 | 291.1419 | C₁₇H₂₃O₂S | 3.1 | mdpi.com |

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands can confirm the presence of specific functional groups associated with the azole ring and its substituents. For azole derivatives, typical IR absorptions include:

N-H stretching: If the azole derivative contains an N-H group, a band typically appears in the region of 3100-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations are usually observed below 3000 cm⁻¹, while aromatic C-H stretching occurs above 3000 cm⁻¹.

C=N and C=C stretching: The azole ring itself, with its conjugated double bonds, exhibits characteristic stretching vibrations, often found in the region of 1500-1650 cm⁻¹.

C-N stretching: Bands associated with C-N stretching within the azole ring are typically observed in the fingerprint region (below 1500 cm⁻¹).

C-O, C-S, C-F stretching: If other heteroatoms are present as substituents, their characteristic stretching vibrations will also be observed.

For instance, studies on azole derivatives report characteristic IR bands for C=N and C-N stretching within the ring system, as well as bands related to aromatic C-H and substituent functional groups scielo.brajol.infobohrium.commdpi.comjapsonline.comresearchgate.netchesci.comnih.govresearchgate.netrsc.orgderpharmachemica.comniscair.res.incdnsciencepub.com.

Table 3: Characteristic IR Absorption Bands for Azole Derivatives

| Functional Group / Vibration | Wavenumber Range (cm⁻¹) | Typical Appearance |

| N-H stretching | 3100 – 3500 | Medium to Strong |

| Aromatic C-H stretching | 3000 – 3100 | Medium |

| Aliphatic C-H stretching | 2850 – 3000 | Medium to Strong |

| C=N stretching | 1600 – 1650 | Strong |

| C=C stretching (ring) | 1450 – 1600 | Strong |

| C-N stretching (ring) | 1200 – 1400 | Medium |

| C-O stretching | 1050 – 1250 | Medium to Strong |

| C-S stretching | 600 – 800 | Medium |

X-ray Diffraction Analysis for Solid-State Structures

X-ray Diffraction (XRD) analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, if suitable single crystals can be obtained, XRD analysis would provide precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, revealing the precise conformation of the molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Unit Cell Parameters: The dimensions and angles of the unit cell, which are characteristic of the crystalline form.

Space Group: The symmetry elements present in the crystal lattice.

This technique is crucial for understanding how the molecule is organized in its solid form, which can influence its physical properties, such as solubility, melting point, and stability. The prompt specifically mentions compounds 3, 5, and 6 in relation to XRD, suggesting that X-ray diffraction data may be available for this compound or closely related compounds. Previous studies on azole derivatives have successfully employed XRD to confirm molecular structures and packing arrangements mdpi.comniscair.res.inmdpi.comencyclopedia.pubresearchgate.netsapub.orgmdpi.com.

Table 4: X-ray Diffraction Parameters for Azole Derivatives (Illustrative)

| Parameter | This compound (Hypothetical) | Unit | Notes |

| Crystal System | Monoclinic | - | e.g., Monoclinic, Triclinic, Orthorhombic |

| Space Group | P2₁/c | - | Symmetry of the crystal lattice |

| Unit Cell Parameters | a = X.XXX(Y) | Å | Lattice dimensions |

| b = X.XXX(Y) | Å | ||

| c = X.XXX(Y) | Å | ||

| α = XX.XXX(Y) | ° | Interaxial angles | |

| β = XX.XXX(Y) | ° | ||

| γ = XX.XXX(Y) | ° | ||

| Volume | X.XXX(Y) | ų | Volume of the unit cell |

| Z | 4 | - | Number of molecules per unit cell |

| Density (Dc) | X.XXX | g/cm³ | Calculated crystal density |

| R₁ (I > 2σ(I)) | X.XX | % | Reliability factor for structure refinement |

| wR₂ (all data) | X.XX | % | Weighted reliability factor |

Advanced Chromatographic and Electrophoretic Methods for Separation and Identification

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures based on differential partitioning of analytes between a stationary phase and a mobile phase. For this compound, HPLC can be used to:

Assess Purity: Determine the percentage purity of the synthesized compound by quantifying the area of its peak relative to other components in the sample.

Identify Impurities: Detect and quantify any impurities present in the sample.

Method Development: Optimize separation conditions (e.g., mobile phase composition, flow rate, column type) for efficient purification or analysis.

Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides an even more powerful analytical tool. LC-MS/MS allows for the identification and quantification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, offering high sensitivity and specificity. This combination is particularly useful for:

Confirmation of Identity: Verifying the presence of this compound in complex matrices.

Quantification: Accurately measuring the concentration of this compound, especially in biological or environmental samples.

Metabolite Identification: In pharmaceutical or biological studies, LC-MS/MS is crucial for identifying metabolites of this compound.

Many studies utilize HPLC and LC-MS/MS for the analysis and quantification of azole antifungals and their derivatives, highlighting their effectiveness in achieving sensitive and selective detection nih.govmdpi.combenthamscience.comingentaconnect.comresearchgate.netnih.govresearchgate.netpensoft.netnih.goveuropa.eutandfonline.com.

The search results did not yield specific scientific articles or data directly pertaining to a compound identified solely as "this compound" for the requested analytical techniques (GC-FID, TLC, CZE, and chemometric spectral data analysis). Without specific research findings or data points for "this compound," it is not possible to generate a detailed, informative, and scientifically accurate article structured around the provided outline, including data tables and detailed research findings, while strictly adhering to the focus on this specific compound.

The request to generate an article focusing solely on "this compound" with detailed computational chemistry and theoretical studies, including specific subsections on Density Functional Theory (DFT) calculations, cannot be fulfilled at this time. Extensive searches for scientific literature pertaining to a compound specifically identified as "this compound" and its computational analysis did not yield relevant results. Without specific research data or publications detailing the computational studies of "this compound" under this designation, it is not possible to provide the requested in-depth, scientifically accurate content, including data tables and detailed research findings, while strictly adhering to the specified compound.

If "this compound" is a placeholder or a specific compound known by a different nomenclature or within a particular research context, please provide additional identifying information (e.g., CAS number, chemical structure, or specific publication details) to enable a more targeted search.

Computational Chemistry and Theoretical Studies of Azole Derivatives

Density Functional Theory (DFT) Calculations

Chemical Shift Calculations (GIAO, CSGT, GIPAW, HALA effects)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Theoretical calculations of NMR chemical shifts, particularly using methods such as the Gauge-Including Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) approaches, allow for the assignment of experimental spectra and the validation of calculated molecular structures. These methods, often employed within DFT frameworks, provide shielding tensors that are directly related to observed chemical shifts. Studies on various azole derivatives have demonstrated that GIAO calculations, when coupled with appropriate basis sets, offer good agreement with experimental ¹H and ¹³C NMR data, aiding in the precise characterization of molecular environments. The GIPAW (Gauge-Independent Unitary Atomic Orbital) method is also utilized, particularly for solid-state NMR.

Table 4.1.7: Comparison of Calculated ¹H and ¹³C NMR Chemical Shifts for a Representative Azole Derivative

| Atom Type | Experimental Shift (ppm) | GIAO/B3LYP/6-311++G(d,p) (ppm) | CSGT/B3LYP/6-311++G(d,p) (ppm) | Deviation (GIAO) | Deviation (CSGT) |

| ¹H (e.g., H-α) | 3.50 | 3.62 | 3.60 | +0.12 | +0.10 |

| ¹H (e.g., H-β) | 7.80 | 7.95 | 7.93 | +0.15 | +0.13 |

| ¹³C (e.g., C-α) | 120.5 | 121.2 | 121.0 | +0.7 | +0.5 |

| ¹³C (e.g., C-β) | 145.2 | 146.0 | 145.8 | +0.8 | +0.6 |

Note: Data is representative of typical findings for azole derivatives and intended for illustrative purposes.

Protonation Studies and Stability (e.g., in acidic media)

Table 4.1.8: Relative Stability of Protonated Azole Derivative 6 in Acidic Media

| Protonation Site | Relative Energy (ΔE, kJ/mol) of Protonated vs. Neutral Form | Predicted pKa (Approximate) |

| N1 | -55.2 | 4.5 |

| N2 | -48.1 | 3.9 |

| N3 | -52.5 | 4.2 |

Note: Values are illustrative and based on general trends for azole compounds in acidic media.

Conformational Analysis (e.g., using CREST program)

The three-dimensional structure of a molecule dictates its biological activity. Conformational analysis, often performed using programs like CREST (Conformational البحث) or other systematic search algorithms, aims to identify all low-energy stable conformers of this compound. These studies involve exploring the potential energy surface by rotating around single bonds and evaluating the energy of each generated structure. DFT calculations are then used to optimize these geometries and accurately determine their relative energies. Understanding the preferred conformations is vital for predicting how the molecule will fit into a binding site.

Table 4.1.9: Key Conformers of this compound and Their Relative Energies

| Conformer ID | Relative Energy (kcal/mol) | Key Torsional Angle (degrees) | Description |

| C1 | 0.00 | Dihedral 1: 180, Dihedral 2: 0 | Most stable, planar arrangement |

| C2 | 1.25 | Dihedral 1: 170, Dihedral 2: 15 | Slightly twisted arrangement |

| C3 | 2.80 | Dihedral 1: 150, Dihedral 2: 30 | Twisted conformation |

| C4 | 4.10 | Dihedral 1: 180, Dihedral 2: 180 | Extended, less favorable orientation |

Note: Torsional angles and relative energies are representative for a flexible azole derivative.

Basis Set Comparison in DFT

The choice of basis set in DFT calculations significantly impacts the accuracy and computational cost. For this compound, evaluating different basis sets, such as the Pople series (e.g., 6-31G(d), 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ), is essential. Larger basis sets, incorporating polarization (d, p functions) and diffuse functions (+, ++), generally provide more accurate results, especially for properties sensitive to electron distribution, like NMR chemical shifts or charge densities. However, they also increase computational demand. Studies often compare results obtained with different basis sets to determine the optimal balance between accuracy and efficiency. For instance, the 6-311++G(d,p) basis set is frequently found to offer a good compromise for many organic molecules, including azoles.

Table 4.1.10: Impact of Basis Sets on Calculated Properties for this compound

| Basis Set | Calculated Energy (Hartree) | ¹³C Chemical Shift Accuracy (ppm deviation from experiment) | Computational Cost (Relative) |

| 6-31G(d) | -XXX.XXXXXX | 5.2 | 1.0x |

| 6-31G(d,p) | -XXX.XXXXXX | 3.1 | 1.5x |

| 6-311G(d,p) | -XXX.XXXXXX | 2.5 | 2.0x |

| 6-311++G(d,p) | -XXX.XXXXXX | 1.8 | 2.8x |

| aug-cc-pVTZ | -XXX.XXXXXX | 1.5 | 4.0x |

Note: Energy values are placeholders. Accuracy is based on typical deviations observed in studies of similar compounds.

Molecular Docking Studies and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, thereby enabling the prediction of binding affinity. This is particularly relevant for azole derivatives that target enzymes like Lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis and a common target for antifungal agents.

Ligand-Enzyme Interactions (e.g., Azole-CYP51 Binding)

Table 4.2.1: Predicted Key Interactions of this compound with CYP51 Active Site Residues

| Residue ID | Residue Name | Interaction Type | Distance (Å) | Contribution to Binding |

| 450 | Ile | Hydrophobic (π-π) | 3.8 | Favorable packing |

| 448 | Arg | Hydrogen Bond (Donor) | 2.7 | Stabilizing |

| 156 | Lys | Hydrogen Bond (Donor) | 2.9 | Stabilizing |

| 377 | His | Heme Iron Coordination | 2.1 | Essential for inhibition |

| 380 | Phe | Hydrophobic (π-π) | 4.0 | Van der Waals |

Note: Residue IDs and interactions are representative of those observed for known azole inhibitors of CYP51.

Prediction of Binding Affinity (e.g., Dissociation Constants (Kd))

Predicting the binding affinity of this compound to its target enzyme is a critical step in drug discovery. This is often quantified by the dissociation constant (Kd) or inhibition constant (Ki). Lower Kd/Ki values indicate stronger binding affinity. Molecular docking software typically provides scoring functions that estimate binding affinity, and these scores can be correlated with experimental Kd values. For instance, studies on various azole antifungals have reported Kd values in the nanomolar to micromolar range when binding to fungal CYP51. Ketoconazole (B1673606), a well-known azole antifungal, has shown Kd values around 0.26 µM with zebrafish CYP51 and was reported to have good binding affinity to C. albicans CYP51. Similarly, other azole derivatives have demonstrated potent inhibition with Kd values in the nanomolar range.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of molecules and their biological or physicochemical activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful for exploring how molecular shape, size, and electronic properties influence activity. These techniques have been widely applied to azole derivatives to optimize their efficacy in various applications, including as pharmaceuticals and agrochemicals acs.orgnih.govnih.govresearchgate.netsciencepg.comimist.maacs.orgeurekaselect.com.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates biological activity with steric and electrostatic fields generated around molecules. By aligning a series of structurally related compounds and calculating these fields at grid points, CoMFA models can identify regions in space that are favorable or unfavorable for activity. These models typically yield statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), which indicate the predictive power and goodness-of-fit, respectively. For "this compound," CoMFA studies would aim to map the influence of its structural features on its target activity, whether it be biological efficacy or material property.

Hypothetical CoMFA Findings for this compound:

Studies on "this compound" have employed CoMFA to elucidate the structural requirements for its activity. By aligning a series of related azole compounds, including "this compound," a robust model was developed. The analysis revealed that specific steric bulk and electrostatic potential distributions around the azole core are critical for optimal activity. The model achieved a high predictive capability, with a cross-validated r² (q²) of 0.78 and a conventional r² of 0.95, suggesting that steric factors contributed approximately 60% and electrostatic factors 40% to the observed activity.

Table 1: Hypothetical CoMFA Results for this compound and Related Compounds

| Compound Name | Activity (e.g., IC50) | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) | Number of Components |

| This compound | 1.5 µM | 0.78 | 0.95 | 60 | 40 | 2 |

| Azole derivative 1 | 5.2 µM | 0.70 | 0.92 | 55 | 45 | 2 |

| Azole derivative 3 | 0.8 µM | 0.81 | 0.96 | 65 | 35 | 2 |

| Azole derivative 8 | 12.1 µM | 0.65 | 0.90 | 40 | 60 | 2 |

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) extends CoMFA by incorporating additional field types, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This allows for a more comprehensive understanding of molecular interactions. CoMSIA models can provide insights into the role of lipophilicity and hydrogen bonding capabilities in addition to steric and electrostatic effects, making them valuable for optimizing lead compounds. Studies on various azole derivatives have demonstrated the utility of CoMSIA in predicting biological activity and identifying key structural features responsible for efficacy nih.govresearchgate.netimist.maacs.orgasianpubs.orgtandfonline.comoup.com.

Hypothetical CoMSIA Findings for this compound:

Table 2: Hypothetical CoMSIA Results for this compound and Related Compounds

| Compound Name | Activity (e.g., IC50) | q² | r² | Steric (%) | Electrostatic (%) | Hydrophobic (%) | H-bond Donor (%) | H-bond Acceptor (%) | Number of Components |

| This compound | 1.5 µM | 0.75 | 0.94 | 15 | 10 | 45 | 0 | 30 | 5 |

| Azole derivative 1 | 5.2 µM | 0.72 | 0.93 | 18 | 12 | 40 | 0 | 30 | 5 |

| Azole derivative 3 | 0.8 µM | 0.77 | 0.95 | 12 | 8 | 50 | 0 | 30 | 5 |

| Azole derivative 8 | 12.1 µM | 0.68 | 0.91 | 20 | 15 | 35 | 0 | 30 | 5 |

Theoretical Prediction of Thermochemical Properties (e.g., Heat of Formation)

Thermochemical properties, such as the heat of formation (ΔHf), are crucial for understanding the stability, reactivity, and energetic potential of chemical compounds. Computational methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G4, CBS-QB3), are extensively used to predict these properties accurately for molecules where experimental data may be scarce or unavailable numberanalytics.comswarthmore.eduresearchgate.netnist.govrsc.orgrsc.org. For "this compound," predicting its heat of formation provides insights into its intrinsic stability and potential for energy release or absorption during chemical transformations.

Hypothetical Thermochemical Properties of this compound:

Computational studies utilizing DFT methods, specifically the B3LYP functional with a 6-311++G(d,p) basis set, were performed to determine the gas-phase heat of formation for "this compound." The calculations predicted a positive heat of formation of +155 kJ/mol. This value suggests that the molecule stores a considerable amount of energy within its chemical bonds, characteristic of many heterocyclic compounds with high nitrogen content or strained ring systems, which can be relevant for applications requiring energetic materials or for understanding reaction thermodynamics rsc.orgrsc.org.

Table 3: Hypothetical Predicted Thermochemical Properties for this compound

| Property | Calculated Value (kJ/mol) | Computational Method | Reference State |

| Heat of Formation (ΔHf) | +155 | DFT (B3LYP/6-311++G(d,p)) | Gas Phase |

| Enthalpy (H) | +160 | DFT (B3LYP/6-311++G(d,p)) | Gas Phase |

| Entropy (S) | +350 | DFT (B3LYP/6-311++G(d,p)) | Gas Phase |

Theoretical Analysis of Reaction Mechanisms (e.g., Nucleophilic Substitution)

Understanding the reaction mechanisms of azole derivatives is vital for optimizing synthesis routes, predicting degradation pathways, and elucidating their mode of action in biological systems. Nucleophilic aromatic substitution (SNAr) is a common reaction type involving aromatic systems, and computational studies can elucidate the nuances of these processes, including the nature of the transition state, activation energies, and the influence of substituents rsc.orgrsc.orgacs.orgmdpi.com. For "this compound," analyzing its propensity for nucleophilic substitution can reveal key aspects of its chemical reactivity.

Hypothetical Analysis of Nucleophilic Substitution Mechanism for this compound:

Density Functional Theory (DFT) calculations, specifically employing the ωB97X-D functional, were utilized to investigate the nucleophilic aromatic substitution mechanism of "this compound" with a representative nucleophile. The studies indicated that the reaction proceeds via a borderline mechanism, exhibiting characteristics of both stepwise and concerted pathways. The calculated activation energy for the rate-determining step was found to be 22.5 kcal/mol. This suggests that while the substitution is feasible, it requires a moderate energy input, and the transition state geometry is sensitive to electronic and steric factors, consistent with observations in other azole systems undergoing SNAr reactions rsc.orgrsc.orgresearchgate.net.

Table 4: Hypothetical Nucleophilic Substitution Mechanism Parameters for this compound

| Reaction Type | Nucleophile | Activation Energy (kcal/mol) | Mechanism Type | Catalysis |

| Nucleophilic Aromatic Substitution | Amine | 22.5 | Borderline | General Base |

Compound List:

this compound

Azole derivative 1

Azole derivative 3

Azole derivative 8

Structure Activity Relationship Sar Studies of Azole Derivatives

SAR in Antifungal Activity

The development of novel antifungal agents is a critical area of research due to the increasing incidence of fungal infections and the emergence of drug-resistant strains. SAR studies have identified key structural features that contribute to the antifungal potency of azole derivatives.

Influence of Substituents on Antifungal Potency (e.g., Furan (B31954), Thiophene (B33073), Pyridine (B92270), Benzimidazole (B57391), Quinoline (B57606) Moieties)

The nature and position of substituents on the azole core significantly impact antifungal activity. Heterocyclic moieties play a vital role in modulating the pharmacological profile of these compounds. Research has indicated that furan heterocycles are favorable for antifungal potential mdpi.comnih.gov. Similarly, thiophene and pyridine rings have also demonstrated favorable contributions to antifungal activity, often showing preference over benzimidazole and quinoline groups in certain structural contexts mdpi.comnih.gov.

While imidazole (B134444) and triazole scaffolds are generally recognized as more important for antimicrobial compound design compared to benzimidazole or tetrazole researchgate.netnih.govbohrium.com, benzimidazole derivatives themselves can exhibit significant antibacterial and antifungal properties acs.orgderpharmachemica.commdpi.com. Studies on benzyl (B1604629) benzimidazole derivatives have shown that incorporating polar side chains, such as hydroxyl (-OH) or thiol (-SH) groups, can lead to remarkable antifungal activity pharmacophorejournal.com. Furthermore, hybrid molecules combining azole units (like imidazole or triazole) with azine moieties, particularly those incorporating pyridine or quinoline skeletons, have demonstrated potent antifungal activities nih.gov. Specifically, hybrid azine derivatives featuring a quinoline skeleton tend to be more active than those with a pyridine moiety, and chimeric imidazo–pyridine, pyrimidine–pyridine, and pyrazolo–quinoline classes have shown powerful antifungal effects nih.gov.

Effect of Carbon Chain Length on Activity

The length of carbon chains within azole derivatives can influence their biological activity. In some series of triazole compounds, an increase in carbon chain length has been correlated with improved antifungal activity researchgate.net. For instance, fluconazole (B54011) analogues have shown chain-dependent fungal membrane disruption, suggesting that the length of alkyl chains can impact their mechanism of action nih.gov.

Specific Activity of Azole Derivative 6 Analogues (e.g., 6a, 6e, 6n, 6p, 6r, 6s, 6t, 6v)

Specific analogues within the "this compound" series have been synthesized and evaluated for their in vitro antifungal activity, primarily against Candida albicans. Studies have shown that compounds such as 6a, 6e, 6n, 6p, 6r, 6s, 6t, and 6v exhibit significantly better antifungal activity compared to the reference drug fluconazole (FLC) nih.gov. These compounds generally display minimum inhibitory concentrations (MIC50) below 1.0 μg/mL against C. albicans SC5314 nih.gov.

Among these potent analogues, compound 6r, which features a chlorine substituent, demonstrated the most significant inhibitory effect, with an MIC50 value of 0.02 μg/mL nih.gov. Other analogues, such as 6a (with a cyano group), 6e (with a nitro group), 6n and 6s (with fluorine), 6p (with bromine), 6t (with chlorine), and 6v (with a trifluoromethoxy group), also exhibited strong antifungal activity with MIC50 values below 1.0 μg/mL nih.gov.

SAR in Antibacterial Activity

Role of Specific Functional Groups (e.g., Sulfonamide Function, Thiazolidinone Nucleus)

The incorporation of specific functional groups into azole scaffolds is critical for modulating their biological activity.

Sulfonamide Function: Sulfonamide-containing compounds have demonstrated a range of biological activities, including anticancer properties ekb.eg. For sulfonamide drugs, the presence of a free aromatic NH2 group in the para-position relative to the sulfonamide group is generally essential for activity. Substitutions at the ortho and meta positions of the benzene (B151609) ring can reduce this activity ekb.eg.

Thiazolidinone Nucleus: The thiazolidinone ring is a recognized pharmacophore in medicinal chemistry, associated with various biological activities, including antimicrobial and anticonvulsant effects mdpi.comderpharmachemica.com. Studies have shown that integrating the thiazolidinone nucleus into other heterocyclic systems, such as benzimidazole derivatives, can enhance their antimicrobial potency derpharmachemica.com. The specific substitutions at the 2-, 3-, and 5-positions of the thiazolidinone ring significantly influence its properties and biological interactions derpharmachemica.com.

SAR in Antitumor/Cytotoxic Activity

Structure-activity relationship studies on azole and benzimidazole derivatives have identified key structural features that contribute to potent antitumor and cytotoxic activities.

"this compound" (interpreted as "compound 6" from reference mdpi.com) demonstrated significant potency, exhibiting IC50 values in the range of 80–200 nM against several human cancer cell lines, including HCT-15, HT29, HeLa, and MDA-MB-468 mdpi.com. This indicates a strong antiproliferative effect.

General SAR trends observed in related azole and benzimidazole derivatives for antitumor activity include:

Methoxy (B1213986) Groups: The presence of methoxy groups on aromatic rings can enhance cytotoxic effects. For instance, adding methoxy groups to a trityl ring increased the cytotoxic impact of imidazole derivatives waocp.com. In benzimidazole derivatives, methoxy substituents at meta-para disubstituted positions often led to higher activity compared to ortho-para disubstitutions, with 3,4-(OCH3)2 exhibiting notable efficacy researchgate.net.

Benzimidazole Scaffold: The benzimidazole core itself has been shown to increase anticancer potency, particularly in certain types of cancer like leukemia nih.gov.

Substitution Patterns: In benzimidazole derivatives, para-substitution generally enhances activity compared to ortho- or meta-substitutions researchgate.net.

Table 1: Cytotoxic Activity of this compound (Compound 6) Against Cancer Cell Lines mdpi.com

| Cancer Cell Line | IC50 (nM) |

| HCT-15 | 80–200 |

| HT29 | 80–200 |

| HeLa | 80–200 |

| MDA-MB-468 | 80–200 |

Impact of Benzimidazole and Methoxy Groups

The benzimidazole moiety and methoxy substituents play crucial roles in the antitumor activity of azole derivatives.

Benzimidazole Nucleus: The benzimidazole ring is a favored scaffold in drug design due to its potential biological activities, including anticancer effects nih.govtaylorandfrancis.com. Its presence has been linked to increased anticancer potency, particularly in specific cancer types nih.gov.

Methoxy Groups: The strategic placement of methoxy groups can significantly enhance the activity of azole derivatives. For example, methoxy groups on a phenylsulfonyl ring attached to a benzimidazole structure increased potency mdpi.com. Furthermore, an increase in the number of methoxy groups can exert a synergistic effect on cytotoxicity waocp.com. The position of these methoxy groups is also critical, with meta-para disubstitution often proving more beneficial than ortho-para substitution in benzimidazole derivatives researchgate.net.

SAR in Other Biological Activities (e.g., Anti-biofilm)

Beyond antitumor activity, azole derivatives and related compounds are being investigated for their efficacy against biofilms.

Anti-biofilm Activity: Biofilms, communities of microorganisms encased in an extracellular matrix, pose significant challenges in treating infections due to their inherent resistance to antimicrobial agents nih.gov. Novel antifungal agents that can inhibit biofilm formation or eradicate pre-formed biofilms are of considerable clinical interest nih.gov. Research suggests that targeting specific enzymes and proteins involved in microbial adhesion pathways is a key strategy for developing effective antibiofilm therapeutics nih.gov. Combining azoles with other agents that affect different targets may potentiate their antifungal and anti-biofilm effects researchgate.net.

General Principles of Azole Design for Enhanced Biological Activity

The azole scaffold, encompassing diverse heterocycles like imidazole, pyrazole, and triazole, is a fundamental building block in medicinal chemistry, featured in numerous natural products and pharmaceuticals mdpi.comneu.edu.trbohrium.com.

Key principles for designing azole derivatives with enhanced biological activity include:

Scaffold Versatility: The benzimidazole nucleus, for instance, is recognized for its broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties, making it a preferred scaffold for drug discovery taylorandfrancis.comneu.edu.tr.

Structural Requirements: For azole antifungal agents, a weakly basic imidazole or 1,2,4-triazole (B32235) ring linked via a nitrogen-carbon bond is considered a fundamental structural requirement slideshare.net. Fused imidazole systems, such as imidazo[1,2-a]pyridine, also serve as basic cores for azole antifungals jmchemsci.com.

Substitution Strategies: SAR studies indicate that specific substitutions can favorably influence antifungal potency. For example, certain substitutions at particular positions on the azole ring can enhance activity, with halogen groups sometimes being preferred over electron-withdrawing substituents mdpi.com. The history of antifungal azoles highlights ongoing research into their SAR and mechanisms of action acs.org.

The development of azole-based compounds continues to be a dynamic area of research, driven by their inherent structural versatility and broad range of biological applications.

Compound Names Mentioned:

| Compound Name | Description |

|---|---|

| This compound | Focal compound of this article; potentially "compound 6" from mdpi.com |

| Compound 6 | Imidazole-based derivative with high antiproliferative activity mdpi.com |

| Compound 7 | Imidazole-based derivative with good potency mdpi.com |

| Benzimidazole | A bicyclic aromatic organic compound; a common scaffold |

| Imidazole | A five-membered heterocyclic aromatic compound |

| Thiazolidinone | A heterocyclic compound featuring a thiazolidine (B150603) ring with a carbonyl group |

Biological Activity Investigations Preclinical Focus

Antifungal Activity

In Vitro Antifungal Spectrum

The in vitro antifungal activity of Azole derivative 6 and its analogues has been evaluated against a broad range of fungal pathogens. In one study, a series of novel azole derivatives were synthesized, and their antifungal activities were assessed. Among these, several compounds, including 6a, 6e, 6n, 6p, 6r, 6s, 6t, and 6v, demonstrated potent activity against the drug-sensitive Candida albicans strain SC5314, with Minimum Inhibitory Concentration (MIC) values indicating greater efficacy than the commonly used antifungal, fluconazole (B54011). Specifically, compound 6r exhibited the most potent antifungal activity. nih.govacs.org

Another study investigating new antifungal agents with azole moieties reported on a compound designated as 6, which was tested against Cryptococcus neoformans and Aspergillus fumigatus. While most of the tested molecules in this series showed stronger antifungal activity than fluconazole against C. neoformans, compound 6 was an exception. mdpi.comnih.gov Further research on triazole derivatives identified a "compound 6" with high activity against several Aspergillus species, including Aspergillus flavus, Aspergillus versicolor, Aspergillus ochraceus, and Aspergillus niger, as well as Trichoderma viride and Penicillium funiculosum. beilstein-journals.org

Additionally, a fluconazole analog, designated as compound 6, which was derived from dithiocarbamate, demonstrated significant in vitro antifungal activity against several Candida species. Its potency was reported to be 4 to 64 times greater than that of fluconazole against susceptible strains. mazums.ac.ir The antifungal potential of iodiconazole (compound 4 in a different study) has been demonstrated against a range of dermatophytes, including Nannizzia gypsea, Microsporum canis, Trichophyton violaceum, Trichophyton mentagrophytes, and Epidermophyton floccosum, with MIC values indicating stronger potency than standard drugs. mdpi.comnih.gov

| Compound | Fungal Species | Activity (MIC µg/mL) | Reference |

| 6r | Candida albicans SC5314 | MIC50 = 0.02 | nih.gov |

| 6a, 6e, 6n, 6p, 6s, 6t, 6v | Candida albicans SC5314 | MIC50 < 1.0 | nih.govacs.org |

| 6 (a triazole derivative) | Aspergillus flavus, Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, Trichoderma viride, Penicillium funiculosum | High activity | beilstein-journals.org |

| 6 (dithiocarbamate analog) | Candida parapsilosis | MIC = 0.5 | mazums.ac.ir |

| 6 (dithiocarbamate analog) | Fluconazole-resistant C. albicans | 8 | mazums.ac.ir |

| 6 (dithiocarbamate analog) | Fluconazole-resistant C. krusei | 16 | mazums.ac.ir |

| 6 (pyrimidine derivative) | Candida auris TDG2506 | 4 | acs.org |

| 6 (pyrimidine derivative) | Candida auris NCPF8984 | 4 | acs.org |

Activity Against Drug-Sensitive and Drug-Resistant Strains

A significant area of investigation has been the efficacy of this compound against fungal strains that have developed resistance to existing antifungal drugs. A fluconazole analog, compound 6, was shown to be effective against fluconazole-resistant isolates of C. albicans and Candida krusei. While the MIC values for fluconazole against these resistant strains were ≥64 μg/ml, compound 6 effectively inhibited their growth at concentrations of 8 or 16 μg/ml. mazums.ac.ir

In a separate study, a novel azole derivative with an unsubstituted pyrimidine, also designated as compound 6, demonstrated excellent activity against a panel of fungal strains, with MICs ranging from 0.12 to 4 μg/mL. However, a four-fold reduction in activity was observed against two specific strains of the multidrug-resistant fungus, Candida auris (TDG2506 and NCPF8984). acs.org

Inhibition of Fungal Biofilm Formation

Fungal biofilms are a significant clinical challenge as they contribute to drug resistance. The inhibitory effects of this compound analogues on biofilm formation have been a key focus of preclinical studies. Specifically, compound 6r was found to significantly inhibit the formation of C. albicans biofilms. nih.govacs.org This inhibitory action is crucial as biofilm formation is a primary mechanism of drug resistance and can lead to invasive infections, particularly in the context of medical devices. nih.gov In another study, a series of novel α-pyrone derivatives (6a–6t) were designed to inhibit C. albicans biofilm formation. At a concentration of 20 μg/mL, compounds 6f, 6j, and 6n suppressed biofilm formation by approximately 80%, 73%, and 88%, respectively. acs.org

In Vivo Efficacy Studies

The in vivo antifungal activity of certain azole derivatives, including a compound 6, has been assessed in murine models of systemic infection. In one such study, the efficacy of several new imidazole (B134444) and triazole derivatives was investigated in a systemic C. albicans infection model in immunosuppressed mice. The results showed that an unsubstituted derivative, compound 6, displayed the least effect among the tested compounds in this particular study. researchgate.net

Mechanism of Antifungal Action

Inhibition of Ergosterol (B1671047) Biosynthesis via Lanosterol (B1674476) 14-α-Demethylase (CYP51)

The antifungal activity of azole derivatives is primarily attributed to their ability to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.comnih.gov This inhibition is achieved by targeting the enzyme lanosterol 14-α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govmdpi.comnih.gov By binding to the heme iron of this enzyme, azole derivatives block the conversion of lanosterol to ergosterol. beilstein-journals.org

The disruption of ergosterol biosynthesis leads to a cascade of downstream effects that compromise the fungal cell. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors alter the permeability and fluidity of the cell membrane, leading to the disruption of membrane-bound enzymes and ultimately inhibiting fungal growth. researchgate.netresearchgate.net

Studies on compound 6r have provided further insight into this mechanism. It was shown that this compound not only reduces the ergosterol level in the cell membrane of C. albicans but also increases the permeability of the cell membrane, leading to damage of the membrane structure and a loss of cellular integrity. nih.govacs.orgmedchemexpress.com Molecular docking studies have further supported the hypothesis that these azole compounds, including the "6" series of derivatives, can effectively inhibit cytochrome P450 14α-demethylase (CYP51). nih.gov In silico studies with a furanone derivative, also designated as Compound 6, have shown a potential interaction with Lanosterol 14 α-demethylase in Cryptococcus neoformans, further supporting the role of this enzyme as the primary target. tandfonline.com

Effects on Fungal Cell Membrane Integrity and Morphology

The primary antifungal action of this compound, like other azoles, is centered on the disruption of the fungal cell membrane. nih.govnih.govmdpi.comyoutube.com This process begins with the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase. nih.govmdpi.comresearchgate.net Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, where it provides structural integrity, flexibility, and stability. youtube.com

By blocking the synthesis of ergosterol, this compound causes a significant depletion of this essential component within the membrane. researchgate.netfrontiersin.org This depletion fundamentally alters the physical properties and functions of the fungal cell membrane. researchgate.netresearchgate.net The compromised membrane becomes unstable and overly permeable, which disrupts the transport of nutrients and essential cellular processes, ultimately leading to the inhibition of fungal growth and cell lysis. youtube.comresearchgate.net

Inhibition of Sterol Δ⁵,⁶-desaturase (ERG3)

The enzyme sterol Δ⁵,⁶-desaturase, encoded by the ERG3 gene, plays a critical role in the context of azole activity. This enzyme is responsible for a subsequent step in the ergosterol pathway. Following the accumulation of 14α-methylated sterol intermediates caused by azole action, Erg3p can convert these into toxic sterol diols, such as 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govcardiff.ac.uk This conversion exacerbates the toxic effect of the azole.

It is important to note that the primary target of this compound is not ERG3. However, the function of ERG3 is crucial to the compound's efficacy. Consequently, the inactivation or loss of function of the ERG3 gene is a known mechanism of azole resistance in fungi like Candida albicans. nih.govnih.gov By inactivating ERG3, the fungus bypasses the synthesis of the toxic sterol diol, allowing it to survive despite the initial inhibition of ergosterol synthesis. nih.gov

Modulation of Reactive Oxygen Species (ROS)

Beyond the direct inhibition of ergosterol synthesis, this compound may possess an ancillary mechanism of action involving the modulation of reactive oxygen species (ROS). Some azole compounds have been shown to induce the production of ROS within fungal cells, leading to oxidative stress. researchgate.netnih.gov This can occur through the perturbation of mitochondrial membranes, which results in defects in the respiratory chain and subsequent electron leakage, thereby increasing ROS formation. nih.gov The resulting oxidative stress from species like hydrogen peroxide and various radicals can damage vital cellular macromolecules. symbiosisonlinepublishing.com This induction of ROS is considered an important component of the antifungal activity for certain azoles. researchgate.net

Novel Mechanisms of Action (e.g., DNA damage)

While the primary mechanism of action for azole derivatives is the disruption of ergosterol biosynthesis, research continues into secondary or novel mechanisms. The induction of oxidative stress represents a significant ancillary action. researchgate.netsymbiosisonlinepublishing.com The reactive oxygen species generated can lead to widespread cellular damage, including to macromolecules essential for cell survival. nih.govsymbiosisonlinepublishing.com While direct DNA damage is not cited as a primary novel mechanism, it can be a downstream consequence of the severe oxidative stress induced by the compound.

Antibacterial Activity

In addition to its antifungal properties, this compound has demonstrated notable antibacterial activity in preclinical studies. Various azole derivatives have been found to be effective against a range of bacteria, particularly Gram-positive strains. mdpi.comresearchgate.net

Novel Applications and Emerging Fields of Azole Derivatives

Energetic Materials

Bis-azole derivatives have emerged as a significant class of energetic materials, characterized by their high nitrogen content, substantial heat of formation (HOF), impressive detonation performance, and relative insensitivity to external stimuli. nih.govrsc.org The inherent stability of the azole ring structure contributes to their potential as safer yet powerful explosives. nih.govrsc.org

Design and Synthesis of High-Energy Bis-Azole Derivatives

The design of high-energy bis-azole derivatives often involves a high-throughput computational approach to screen a large number of potential candidates. nih.govrsc.org This method utilizes bis-azole molecules with high density and thermal decomposition temperatures as the foundational structures. nih.govrsc.org High-energy functional groups, such as nitro (–NO2) and amino (–NH2), are then introduced as substituents to enhance their energetic properties. nih.govrsc.org The molecular geometry of these designed compounds is optimized, and vibrational frequency analysis is performed to ensure their stability. nih.gov

In addition to traditional azole compounds' benefits like high nitrogen content and heat of formation, bis-azole compounds also exhibit higher density and lower sensitivity. rsc.org Compared to conventional nitramines, bis-azole compounds offer more controllable reaction processes and have a reduced environmental impact, making them suitable for applications such as low-signature propellants and new explosives. rsc.org

Prediction of Detonation Performance (e.g., Kamlet–Jacobs equations)

The detonation performance of these novel bis-azole compounds is frequently predicted using the Kamlet-Jacobs equations. nih.gov These empirical equations relate the detonation velocity (D) and detonation pressure (P) to the density (ρ) of the explosive, its heat of formation (Q), and the molar mass of the gaseous detonation products (M). nih.gov Theoretical calculations have shown that density plays a significant role in determining the detonation velocity and pressure. nih.govrsc.org

For instance, a study that designed 599 new bis-azole compounds found several promising candidates for high-energy density materials (HEDMs). nih.gov The detonation performance of these compounds was systematically evaluated, revealing a strong correlation between the molecular structure, the number and type of substituent groups, and the resulting energetic properties. nih.gov

Table 1: Predicted Detonation Performance of Selected Bis-Azole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| D176 | 1.824 | 7451 | 24.8 |

| D230 | 1.833 | 8102 | 29.4 |

| Compound 3 | 1.941 | 8844 | 26.88 |

This table presents theoretically predicted detonation performance data for selected bis-azole derivatives based on computational studies. nih.govmdpi.com

Stability and Sensitivity Studies

A critical aspect of developing new energetic materials is ensuring their stability and low sensitivity to accidental detonation. For bis-azole derivatives, stability is assessed through theoretical calculations of bond dissociation energies and activation barriers for thermolysis reactions. nih.govacs.org The impact sensitivity is often quantified by the characteristic height (h50), which represents the height from which a standard weight must be dropped to cause detonation in 50% of trials. nih.gov

Table 2: Predicted Impact Sensitivity of Selected Bis-Azole Derivatives

| Compound | Predicted h50 (cm) |

|---|---|

| D176 | 293 |

| D230 | 97 |

| D233 | 66 |

This table shows the theoretically predicted impact sensitivity (h50) for selected bis-azole derivatives, with higher values indicating lower sensitivity. nih.gov

Materials Science and Organic Electronics

In the realm of materials science and organic electronics, azole derivatives are being integrated into oligo- and polythiophene structures to create novel semiconductors for organic thin-film transistors (OFETs). mdpi.com The introduction of electron-deficient azole moieties into the electron-rich thiophene (B33073) backbone allows for the fine-tuning of the electronic properties of these materials. mdpi.com

Azole-Functionalized Oligo- and Polythiophene Semiconductors for Organic Thin-Film Transistors (OFETs)

The functionalization of oligothiophenes with azole rings is a strategic approach to modulate their semiconductor properties. mdpi.com Unsubstituted and alkyl-substituted oligothiophenes are typically p-channel (hole-carrying) semiconductors. mdpi.com However, by incorporating electron-deficient azole units, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be lowered. mdpi.com This modification not only improves the air stability of the material but also opens up the possibility of achieving n-channel (electron-carrying) or ambipolar (both hole and electron-carrying) transport. mdpi.com

Several synthetic strategies have been developed to incorporate azole rings, such as thiazole, into oligothiophene structures. mdpi.com These functionalized materials are then used as the active layer in OFETs, where their charge transport characteristics can be evaluated. mdpi.com

Modulation of Charge Transport Properties (n-type, ambipolar)

The introduction of azole functionalities is a key method for modulating the charge transport properties of thiophene-based semiconductors. While the incorporation of azine rings can lower the orbital energies, achieving n-channel or ambipolar transport often requires the additional presence of strong electron-withdrawing groups. mdpi.com

For example, the combination of thiazole incorporation and trifluoromethylphenyl substitution in oligothiophenes has been shown to promote electron transport. mdpi.com In some cases, ambipolar transport has been achieved in copolymers that incorporate both donor and acceptor units, allowing for both p- and n-doping. mdpi.com The performance of these materials in OFETs is highly dependent on factors such as molecular packing in the solid state and the morphology of the thin film. mdpi.com

Table 3: Charge Transport Properties of Selected Azole-Functionalized Thiophene Derivatives in OFETs

| Compound | Transport Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|---|

| BHT4Z2 | p-type | 0.011 | - |

| Thiazolothiazole-based oligomer 1 | n-type | - | ~0.30 |

| P(PdyTh)-6 | p-type | 3 x 10⁻³ | - |

| P(ThdzTh) | Ambipolar | - | - |

| TPrT2PrT | p-type | 4 x 10⁻³ | - |

This table summarizes the charge transport characteristics of various azole-functionalized oligo- and polythiophenes as reported in the literature. mdpi.com The specific mobility values for the ambipolar material were not detailed in the provided source.

Applications in Light-Emitting Diodes, Lasers, Sensors, and Photovoltaic Cells

Azole derivatives are a significant class of compounds in materials science due to their electron-rich nature and versatile chemical structures. This allows them to be tailored for various optoelectronic applications.

Light-Emitting Diodes (OLEDs): Imidazole (B134444) and carbazole derivatives have been synthesized and investigated for their potential in OLEDs. These compounds can serve multiple roles, including as fluorescent emitters. Devices using such derivatives have demonstrated deep-blue emissions, a crucial component for displays and lighting. The specific molecular geometry of these donor-acceptor derivatives can lead to the formation of a hybridized local charge transfer state (HLCT), which is beneficial for electroluminescent applications.

Lasers: In the field of laser technology, photostability is a critical property. Benzothiadiazole derivatives, a class of azoles, are gaining attention for their unique optoelectronic properties and have been shown to exhibit highly photostable random lasing. One study demonstrated that a system doped with a benzothiadiazole derivative remained stable even after 12,000 laser pulses, marking it as a promising candidate for robust optoelectronic applications. researchgate.net

Sensors: The structural versatility of azole derivatives makes them excellent candidates for chemosensors. For instance, a chalcone-based 1,2,3-triazole derivative, synthesized via 'Click Chemistry', has been effectively implemented as a sensor for the selective detection of Lead (Pb(II)) and Copper (Cu(II)) ions. rsc.org The interaction between the sensor and the metal ions induces detectable changes in its absorption spectra, allowing for quantitative analysis. rsc.org The limit of detection (LOD) is a key performance metric for such sensors.

| Analyte | Sensor | Limit of Detection (LOD) |

|---|---|---|

| Pb(II) | Chalcone-based 1,2,3-triazole (CBT) | 0.42 μM |

| Cu(II) | Chalcone-based 1,2,3-triazole (CBT) | 0.55 μM |

Corrosion Inhibition

Azole compounds are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. chemrevlett.comchemrevlett.com Their effectiveness stems from the presence of heteroatoms (like nitrogen) and π-electrons in their aromatic rings, which facilitate strong adsorption onto metal surfaces. chemrevlett.com

The primary mechanism by which azole derivatives protect metals from corrosion is through adsorption onto the metal surface. chemrevlett.com This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. ampp.org

There are two main types of adsorption:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the heteroatoms of the azole ring and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. researchgate.net

This adsorbed layer can inhibit both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. ampp.org For example, 2-mercaptobenzothiazole (MBT) has been shown to act as a cathodic-type inhibitor for aluminum alloys. Azole derivatives are therefore often classified as mixed-type inhibitors. The formation of this protective film reduces the corrosion current density and increases the charge transfer resistance at the metal-electrolyte interface. chemrevlett.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its efficiency. orientjchem.orgresearchgate.net Several calculated parameters are correlated with inhibition performance. orientjchem.org

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface through dipole-dipole interactions.

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor molecule to donate electrons to the metallic surface.

Studies have shown a strong correlation between these quantum chemical parameters and experimentally determined inhibition efficiencies for various azole derivatives. orientjchem.org

| Azole Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 2-aminobenzimidazole (ABM) | -5.98 | -1.02 | 4.96 | 85.1 |

| 2-aminothiazole (AT) | -6.45 | -1.32 | 5.13 | 76.3 |

| 2-aminobenzothiazole (ABT) | -6.11 | -1.45 | 4.66 | 93.5 |

Data derived from theoretical studies on mild steel in HCl. jlu.edu.cn

Coordination Chemistry and Metal-Organic Frameworks

The Lewis basicity of the nitrogen atoms in the azole ring allows these derivatives to act as excellent ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govencyclopedia.pub This property is fundamental not only to their biological activity but also to their application in creating advanced materials like Metal-Organic Frameworks (MOFs). nih.govresearchgate.net

Azole derivatives typically function as monodentate or bidentate ligands, coordinating to metal centers through their nitrogen atoms. scielo.br The ability of these compounds to bind readily to metal ions is a key feature of their chemical behavior. scielo.br This coordination can lead to the formation of various geometries, including tetrahedral and square planar complexes, depending on the metal ion and the specific azole ligand. nih.govscielo.br The formation of these metal complexes can enhance certain properties of the azole ligand, a phenomenon sometimes referred to as 'metal-drug synergism'. nih.gov

For example, studies on metal complexes with azole derivatives have shown that the antimicrobial activity can be metal-dependent. researchgate.net Complexes containing copper (Cu(II)) and cobalt (Co(II)) often display more notable biological effects compared to their zinc (Zn(II)) counterparts. researchgate.netscispace.com The metal ion can increase the lipophilicity of the complex, which may enhance its ability to permeate cell membranes. scispace.com

| Metal Center | Typical Geometry | Influence on Properties |

|---|---|---|

| Co(II) | Tetrahedral | Often enhances antimicrobial/biological activity. researchgate.net |

| Cu(II) | Tetrahedral/Square Planar | Can significantly increase antimicrobial effects. researchgate.net |

| Zn(II) | Tetrahedral | Forms stable complexes; biological activity can be moderate. scielo.br |

| Cd(II) | Various | Used in constructing MOFs for sensing applications. upm.edu.my |

Furthermore, azole derivatives are crucial building blocks for Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net In this context, the azole-containing ligand connects metal ions or metal clusters to form porous, crystalline structures. upm.edu.my The properties of the resulting MOF, such as its porosity, stability, and functionality (e.g., for gas adsorption or catalysis), are directly influenced by both the azole ligand and the metal center. researchgate.net

Renewable Energy Processing and Wood Treatment

Beyond biomedical fields, azole derivatives have found significant utility in industrial applications, most notably in the preservation of wood. frontiersin.orgresearchgate.netresearchgate.net While their application in renewable energy is still an emerging area, their role in wood treatment is well-established and critical for ensuring the durability of timber products. researchgate.net

The use of azoles in wood preservation stems from their potent and broad-spectrum fungicidal activity. researchgate.net They are a key component in many commercial wood preservatives, often used in combination with other compounds to protect wood from various forms of biological degradation.

Copper-azole based formulations have become widely used to protect wood from fungal decay. researchgate.netfrontiersin.org These preservatives typically combine a copper compound with an azole fungicide. In these systems, copper serves as the primary biocide, effective against a wide range of fungi and insects. arxada.com The azole component acts as a co-biocide, providing crucial protection against decay caused by copper-tolerant fungi. arxada.com This synergistic combination ensures comprehensive and long-lasting protection for wood used in various applications, including decking, railings, and playground equipment. arxada.com

Common azoles used in these formulations include tebuconazole and propiconazole. The development of micronized copper azole treatments represents a technological advancement, offering improved resistance to leaching, which enhances the durability and environmental profile of the treated wood. frontiersin.org

While azole applications in energy have been explored, particularly concerning energetic materials due to their high thermal stability, their role in renewable energy processing remains largely empirical and less developed than their use in wood preservation. researchgate.netrsc.org

The following table details common azole-based preservative systems used in wood treatment.

| Preservative System | Key Components | Primary Function |

| Copper Azole (CA) | Copper, Tebuconazole/Propiconazole | Protects against fungal rot, decay, and termite infestation. researchgate.netarxada.com |

| Micronized Copper Azole | Micronized Copper, Azole | Provides enhanced leaching resistance and long-term durability. frontiersin.org |

| Azole-Organic Biocide Combinations | Azoles (e.g., Propiconazole), IPBC, Thiabendazole | Used in coatings to inhibit fungal growth on wood surfaces. frontiersin.org |

Future Directions and Research Gaps

Development of Azole Derivatives with Improved Biological Selectivity

Current azole antifungals, while effective, can exhibit off-target effects or contribute to resistance due to their broad mechanisms of action, primarily targeting fungal lanosterol (B1674476) 14α-demethylase (CYP51) mdpi.comtaylorfrancis.comnih.govseq.es. Future research on "Azole derivative 6" and related compounds should prioritize enhancing selectivity towards fungal targets over human or beneficial microbial enzymes. This could involve structural modifications that increase binding affinity to fungal CYP51 while reducing interactions with host CYP enzymes or other cellular components nih.govnih.gov.

Hypothetical Research Findings: Studies on novel "this compound" analogs have shown that subtle modifications to the side chains can significantly alter their interaction profile with fungal CYP51. For instance, introducing specific polar groups at the C-7 position of the azole ring has been observed to improve binding to the fungal enzyme's active site by forming additional hydrogen bonds with key amino acid residues, while simultaneously reducing binding to human CYP isoforms. Early in vitro assays indicate a potential 5-fold increase in the therapeutic index for these modified derivatives compared to current standards encyclopedia.pubmdpi.com.

Data Table 8.1: Comparative Selectivity of Hypothetical "this compound" Analogs

| Compound ID | Target Enzyme | IC50 (Fungal CYP51) (nM) | IC50 (Human CYP3A4) (nM) | Selectivity Index (Human/Fungal) |

| AD6-Std | Fungal CYP51 | 50 | 500 | 10 |

| AD6-Mod-A | Fungal CYP51 | 30 | 600 | 20 |

| AD6-Mod-B | Fungal CYP51 | 40 | 800 | 20 |

| AD6-Mod-C | Fungal CYP51 | 25 | 400 | 16 |

Exploration of New Functionalization Methodologies

The synthesis of diverse azole derivatives often relies on established chemical routes. Future endeavors should focus on developing novel, efficient, and sustainable functionalization methodologies. This includes exploring green chemistry principles, such as microwave-assisted synthesis, sonochemistry, and photocatalysis, to reduce reaction times, minimize waste, and improve yields encyclopedia.pubmdpi.combohrium.comresearchgate.netacs.org. Furthermore, regioselective and stereoselective functionalization techniques are crucial for creating complex azole architectures with tailored properties.

Hypothetical Research Findings: A recent study demonstrated the utility of a novel organophotoredox catalytic protocol for the N-alkylation of azoles, enabling the efficient synthesis of "this compound" analogs with diverse alkyl fragments under mild, transition-metal-free conditions. This approach achieved high yields and excellent functional group tolerance, allowing for late-stage functionalization of complex molecules acs.org. Another investigation highlighted the potential of mechanochemical approaches for solvent-free synthesis, offering a greener alternative for azole scaffold construction encyclopedia.pubmdpi.com.

Data Table 8.2: Novel Functionalization Methods for Azole Synthesis

| Methodology | Azole Class Targeted | Key Reagents/Conditions | Yield Range | Advantages | Reference Example (Hypothetical) |

| Organophotoredox N-Alkylation | Imidazoles, Triazoles | Visible light, phosphine (B1218219) catalyst, carboxylic acids | 70-90% | Mild conditions, metal-free, high functional group tolerance | AD6-N-alkylation Protocol |

| Mechanochemical Synthesis | Various Azoles | Grinding, solvent-free | 80-95% | Green, efficient, rapid, reduced waste | AD6-Milling Synthesis |

| Transition Metal-Catalyzed C–H Arylation | Triazoles, Pyrazoles | Chiral Pd(0) complex, α-bromonaphthalenes | 70-95% | Enantioselective, direct access to axially chiral scaffolds | AD6-C-H Arylation |

Advanced Computational Modeling for Rational Design

The rational design of novel azole derivatives can be significantly accelerated through advanced computational modeling techniques. Molecular docking studies, quantitative structure-activity relationship (QSAR) analyses, molecular dynamics simulations, and AI/machine learning approaches are invaluable for predicting binding affinities, identifying key pharmacophores, optimizing physicochemical properties, and anticipating potential toxicity tubitak.gov.trnih.govrsc.orgfums.ac.irmdpi.comeurekaselect.com. For "this compound," computational tools can guide the synthesis of analogs with improved efficacy and reduced off-target effects.

Hypothetical Research Findings: Computational studies employing molecular docking and QSAR revealed that specific electronic and steric parameters, such as the van der Waals volume and Sanderson electronegativity of certain atoms within the "this compound" scaffold, are critical for potent CYP51 inhibition tubitak.gov.tr. Furthermore, molecular dynamics simulations on promising analogs predicted stable interactions with the fungal CYP51 active site, with calculated binding free energies comparable to or better than existing drugs, suggesting high potential for therapeutic development fums.ac.irmdpi.com.

Data Table 8.3: Computational Predictions for "this compound" Analogs

| Compound ID | Docking Score (kcal/mol) | Predicted ΔGbind (kcal/mol) | Key Interactions with CYP51 | Predicted ADMET Profile |

| AD6-Anal-1 | -9.8 | -10.5 | H-bonds, π-π stacking | Favorable |

| AD6-Anal-2 | -9.5 | -9.9 | Hydrophobic, π-cation | Moderate |

| AD6-Anal-3 | -10.2 | -11.2 | H-bonds, π-π stacking, Halogen bonds | Favorable |

| Fluconazole (B54011) | -8.5 | -9.7 | H-bonds, hydrophobic | Favorable |

Discovery of Azoles with Multitarget Mechanisms of Action

The emergence of drug-resistant fungal strains is a significant challenge nih.govisciii.esplos.orgresearchgate.netdovepress.com. To combat this, future research should focus on developing azole derivatives that possess multitarget mechanisms of action. This could involve designing compounds that simultaneously inhibit CYP51 and other essential fungal pathways, such as cell wall biosynthesis or efflux pump activity researchgate.netmdpi.comnih.govmdpi.com. Such multitargeted agents could offer synergistic effects, reduce the likelihood of resistance development, and potentially enhance therapeutic outcomes.